![molecular formula C29H29N3O5 B2391765 N-(4-metoxifenil)-2-(8-(((4-etilfenil)amino)metil)-7-oxo-2,3-dihidro-[1,4]dioxino[2,3-g]quinolin-6(7H)-il)acetamida CAS No. 894558-11-3](/img/structure/B2391765.png)
N-(4-metoxifenil)-2-(8-(((4-etilfenil)amino)metil)-7-oxo-2,3-dihidro-[1,4]dioxino[2,3-g]quinolin-6(7H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de EGFR en el cáncer de pulmón de células no pequeñas (CPNP)
El receptor del factor de crecimiento epidérmico (EGFR) es un objetivo crucial para la investigación de fármacos en el CPNP. Los inhibidores de la tirosina quinasa (TKI) de EGFR de primera generación, Gefitinib y Erlotinib, han demostrado eficacia clínica contra los tumores de adenocarcinoma pulmonar. Sin embargo, la resistencia a menudo se desarrolla con el tiempo. Los derivados de quinazolina y quinolina son inhibidores comunes de la quinasa EGFR. El compuesto en cuestión pertenece a una serie de derivados heterocíclicos de 2,3-dihidro-[1,4]dioxino[2,3-f]quinazolina. Puntos clave:
- Optimización adicional: Dada su actividad reportada, estos compuestos justifican una optimización adicional como posibles agentes de tratamiento del cáncer .
Nuevos antagonistas PAR4
Además de la inhibición de EGFR, este compuesto también se ha investigado como un nuevo antagonista PAR4. Puntos clave:
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
The compound interacts with EGFR by binding to its ATP pocket . This interaction inhibits the tyrosine kinase activity of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR leads to a decrease in the activation of downstream pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of EGFR can lead to reduced tumor growth and proliferation .
Pharmacokinetics
The compound’s ability to inhibit egfr with half maximal inhibitory concentrations (ic 50) in the range of 1029 nM to 6523 nM suggests that it may have good bioavailability .
Result of Action
The compound shows evident anticancer activity against various cell lines, particularly against non-small cell lung cancer A549 and NCI-H157 cell lines . The most potent anticancer agent in the series, compound 13c, has an IC 50 between 8.82 and 10.24 μM .
Actividad Biológica
The compound 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinoline core fused with a dioxin moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes functional groups that may influence its biological properties:
- Quinoline Core : Provides a scaffold for various biological activities.
- Dioxin Moiety : Often enhances pharmacological effects due to its reactivity.
- Acetamide Group : Potentially involved in enzyme inhibition and receptor binding.
Synthesis
The synthesis typically involves multi-step organic reactions using starting materials like 3-ethylphenylamine and 4-ethylphenylamine. Key steps include:
- Condensation : Formation of an amine linkage.
- Cyclization : Creation of the dioxin structure.
- Acylation : Introduction of the acetamide group.
Common reagents include acetic anhydride and solvents such as dichloromethane or ethanol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in treating Alzheimer's disease and diabetes.
- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest at the G2/M phase in cancer cells, promoting apoptosis through intrinsic and extrinsic pathways .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Preliminary data suggest that compounds with similar structures may exhibit neuroprotective properties by inhibiting neurodegenerative processes.
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-Ethylphenyl)acetamide | Ethylphenyl group | Analgesic properties |
7-Oxo-2,3-dihydroquinoline | Quinoline core | Antimicrobial activity |
N-(4-Methoxyphenyl)acetamide | Methoxy group | Anti-inflammatory effects |
The unique combination of functional groups in 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide may lead to synergistic effects not observed in simpler analogs, enhancing its pharmacological profile significantly .
Propiedades
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQBFIUXAZZJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.